2'-Fluoro-3'-(trifluoromethyl)propiophenone
Description
Molecular Identity and Classification
2'-Fluoro-3'-(trifluoromethyl)propiophenone is definitively characterized by its Chemical Abstracts Service registry number 207986-23-0, establishing its unique chemical identity within the global chemical database. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being 1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-1-one. This nomenclature precisely describes the molecular structure, indicating a propanone group attached to a benzene ring that bears both a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position relative to the carbonyl attachment point.
The molecular formula C10H8F4O encompasses ten carbon atoms, eight hydrogen atoms, four fluorine atoms, and one oxygen atom, yielding a molecular weight of 220.16 grams per mole. This composition places the compound within the category of polyfluorinated aromatic ketones, specifically as a member of the propiophenone family with multiple fluorine substituents. The presence of four fluorine atoms distributed between a single fluorine substituent and a trifluoromethyl group creates a highly electronegative molecular environment that significantly influences the compound's chemical and physical properties.
Alternative nomenclature systems recognize this compound through various synonymous names, including 2-fluoro-3-(trifluoromethyl)propiophenone and 1-propanone, 1-[2-fluoro-3-(trifluoromethyl)phenyl]-. These naming variations reflect different systematic approaches to describing the same molecular structure while maintaining chemical accuracy and clarity. The European Community number 671-335-3 provides additional regulatory identification for this compound within European chemical databases.
Structural Features and Molecular Geometry
The molecular architecture of this compound exhibits distinctive structural characteristics that arise from the combination of aromatic, carbonyl, and fluorinated substituent functionalities. The central benzene ring serves as the molecular scaffold, with the propanone side chain extending from the 1-position and the fluorine substituents occupying the 2- and 3-positions of the aromatic system. This substitution pattern creates a unique electronic environment where multiple highly electronegative fluorine atoms influence both the aromatic ring's electron density distribution and the adjacent carbonyl group's reactivity.
Crystallographic analysis and computational studies have revealed that this compound adopts predominantly s-trans conformations in both solid state and solution phases. This conformational preference results from the spatial arrangement where the carbonyl oxygen and the ortho-fluorine atom are positioned in an anti-periplanar relationship, minimizing electrostatic repulsion between these electronegative centers. The s-trans conformation positions the propyl chain away from the fluorinated aromatic ring, reducing steric interactions and stabilizing the overall molecular geometry.
The trifluoromethyl group at the 3-position adopts a specific orientation relative to the benzene ring plane, with the carbon-fluorine bonds extending away from the aromatic system to minimize steric congestion. Nuclear magnetic resonance spectroscopic studies have demonstrated that the fluorine atoms in the trifluoromethyl group exhibit distinct chemical environments due to their proximity to the aromatic ring system and the neighboring fluorine substituent. This spatial arrangement creates a complex three-dimensional molecular structure where multiple fluorine atoms occupy well-defined positions around the aromatic core.
The propanone side chain maintains a relatively unrestricted conformation, with the ethyl portion extending away from the substituted aromatic ring. Computational analyses indicate that the benzene ring and carbonyl group remain approximately coplanar, with dihedral angles approaching planarity in the most stable conformations. This coplanar arrangement facilitates electronic conjugation between the aromatic ring and the carbonyl group while accommodating the spatial requirements of the fluorine substituents.
Spectroscopic Characteristics
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and conformational behavior of this compound through characteristic coupling patterns and chemical shift observations. Proton nuclear magnetic resonance spectra reveal distinctive features arising from through-space coupling interactions between the alpha-methylene protons of the propyl chain and the ortho-fluorine atom. These coupling interactions, designated as five-bond scalar couplings, occur when the spatial distance between the protons and fluorine atom becomes smaller than the sum of their van der Waals radii in the preferred s-trans conformation.
The magnitude of the proton-fluorine coupling constants exhibits a linear correlation with the dielectric constant of the solvent environment, indicating that the conformational equilibrium and through-space interactions are sensitive to the surrounding medium's polarity. In chloroform solution, the coupling constant values typically range from 2 to 4 Hertz, providing quantitative evidence for the preferred molecular conformation and the spatial proximity between specific atomic centers. These coupling patterns serve as diagnostic tools for confirming the s-trans conformational preference and distinguishing this compound from structural isomers or alternative conformational states.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework, with the carbonyl carbon exhibiting characteristic downfield chemical shifts due to the electron-withdrawing effects of both the aromatic ring and the adjacent fluorine substituents. The aromatic carbon atoms display chemical shifts that reflect the combined influence of the fluorine atom and trifluoromethyl group, with positions ortho and meta to these substituents showing distinct electronic perturbations. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, providing unambiguous identification of this functional group.
Infrared spectroscopy data from the National Institute of Standards and Technology database demonstrates the characteristic vibrational frequencies associated with the compound's functional groups. The carbonyl stretching frequency appears in the expected region for aromatic ketones, with subtle shifts reflecting the electronic influence of the fluorine substituents on the carbonyl group's electron density. The carbon-fluorine stretching vibrations produce multiple absorption bands corresponding to the different fluorine environments within the molecule, including both the aromatic fluorine and the trifluoromethyl group fluorines.
Physical and Chemical Properties
The physical properties of this compound reflect the combined influence of its molecular structure, intermolecular interactions, and the presence of multiple fluorine atoms throughout the molecular framework. The compound exists as a clear, colorless liquid under standard laboratory conditions, with a density of 1.256 grams per cubic centimeter and a refractive index of 1.452. These physical parameters indicate a relatively dense liquid phase resulting from the high atomic mass of the fluorine substituents and the compact molecular structure.
Thermal properties include a boiling point of 128 degrees Celsius at 30 millimeters of mercury pressure, demonstrating the compound's moderate volatility and thermal stability under reduced pressure conditions. The flash point occurs at temperatures between 127 and 129 degrees Celsius at 30 millimeters of mercury, indicating the temperature at which the compound's vapor can form ignitable mixtures with air under specific pressure conditions. These thermal characteristics reflect the balance between intermolecular forces arising from the polar carbonyl group and fluorine substituents and the molecular weight of the compound.
The compound's chemical stability stems from the robust carbon-fluorine bonds and the aromatic ring system's inherent stability. The multiple fluorine substituents create a highly electronegative molecular environment that influences the compound's reactivity patterns and chemical behavior. The trifluoromethyl group, in particular, exhibits exceptional chemical inertness due to the strength of the carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms.
Solubility characteristics reflect the compound's polarity and hydrogen bonding capabilities, with the carbonyl group providing sites for dipolar interactions while the fluorine substituents contribute to the overall molecular polarity. The compound demonstrates compatibility with organic solvents of varying polarity, with solubility patterns that correlate with the solvent's ability to accommodate the compound's dipolar character and fluorinated substituents. Nuclear magnetic resonance studies conducted in different solvents reveal that the conformational preferences and through-space coupling interactions vary systematically with the solvent's dielectric properties, indicating specific solvation effects on the molecular structure.
Properties
IUPAC Name |
1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-8(15)6-4-3-5-7(9(6)11)10(12,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQSGIYHKUPVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345578 | |
| Record name | 2'-Fluoro-3'-(trifluoromethyl)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207986-23-0 | |
| Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207986-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-3'-(trifluoromethyl)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207986-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Friedel-Crafts Acylation
One of the most common methods for synthesizing this compound is through Friedel-Crafts acylation. This process involves the reaction of 2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Scheme:
$$
\text{C}6\text{H}4(\text{F})(\text{CF}3) + \text{C}3\text{H}5\text{ClO} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}4(\text{F})(\text{CF}3)\text{C(O)C}2\text{H}_5
$$
- Catalyst: Aluminum chloride
- Solvent: Anhydrous conditions (e.g., dichloromethane)
- Temperature: Typically maintained at room temperature to minimize side reactions.
Yield and Purity:
This method can achieve yields ranging from 60% to 90%, depending on reaction conditions and purification methods employed post-synthesis.
Alternative Synthetic Routes
Other notable preparation methods include:
Nucleophilic Substitution Reactions:
- Involves the substitution of halogen atoms in appropriate precursors with trifluoromethyl groups.
- Example: Starting from 2-bromo-3'-trifluoromethylpropiophenone.
-
- Utilizing UV light to enhance regioselectivity during trifluoromethylation steps.
- This method can improve yields by selectively activating certain bonds under light exposure.
Oxime Formation and Hydrolysis:
- Involves forming an oxime intermediate from corresponding aldehydes or ketones followed by hydrolysis to yield the desired ketone.
- Example: The synthesis of 3'-(trifluoromethyl)acetophenone oxime followed by hydrolysis yields the target compound.
Comparative Analysis of Preparation Methods
The following table summarizes the key characteristics of different preparation methods for this compound:
| Method | Yield (%) | Purity (%) | Key Features |
|---|---|---|---|
| Friedel-Crafts Acylation | 60-90 | High | Simple, widely used, requires Lewis acid |
| Nucleophilic Substitution | Varies | Moderate | Versatile but may require multiple steps |
| Photochemical Reactions | Varies | High | Enhances selectivity, requires UV light |
| Oxime Formation & Hydrolysis | 70-85 | High | Multi-step process but effective |
Scientific Research Applications
2’-Fluoro-3’-(trifluoromethyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3’-(trifluoromethyl)propiophenone involves interactions with various molecular targets depending on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Positioning and Physicochemical Properties
The position and type of substituents on the phenyl ring critically affect physicochemical properties and applications. Key analogues include:
Key Observations :
- logP Values : Fluorinated derivatives exhibit similar lipophilicity (logP ≈ 3.437), suggesting comparable membrane permeability .
- Electronic Effects: The 2'-fluoro and 3'-CF₃ groups create a strong electron-deficient aromatic system, enhancing electrophilic reactivity compared to non-fluorinated analogues (e.g., propiophenone) .
Biological Activity
2'-Fluoro-3'-(trifluoromethyl)propiophenone (CAS Number: 207986-23-0) is a fluorinated aromatic ketone that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom and a trifluoromethyl group, enhance its chemical stability and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C10H8F4O
- Molecular Weight : 224.17 g/mol
- Structure : The compound consists of a phenyl ring with a trifluoromethyl group at the 3' position and a fluorine atom at the 2' position relative to the carbonyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of electronegative fluorine atoms increases the compound's binding affinity to these targets, influencing its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
- Receptor Modulation : It can interact with cellular receptors, modulating their activity and affecting downstream signaling pathways.
Applications in Research
This compound has been investigated for various applications across different scientific disciplines:
- Medicinal Chemistry : Explored for its potential as a pharmacological agent due to its ability to affect enzyme activity and receptor interactions.
- Organic Synthesis : Utilized as an intermediate in the synthesis of more complex organic molecules, leveraging its unique functional groups.
- Biochemical Assays : Employed as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Case Study 1: Enzyme Interaction
A study examined the interaction of this compound with specific enzymes involved in drug metabolism. The findings indicated that the compound exhibited significant inhibitory effects on cytochrome P450 enzymes, suggesting potential implications for drug interactions and metabolism .
Case Study 2: Antiviral Activity
Research investigating the antiviral properties of fluorinated compounds highlighted that derivatives of this compound demonstrated activity against Hepatitis C virus (HCV) by targeting heat shock protein 90 (Hsp90). This interaction was associated with reduced viral replication rates .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fluorine and trifluoromethyl groups | Enzyme inhibition, receptor modulation |
| 2'-Fluoro-3'-(methyl)propiophenone | Methyl group instead of trifluoromethyl | Reduced binding affinity |
| 3'-Fluoro-3'-(phenyl)propiophenone | Different substitution pattern | Varies; generally lower biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
